molecular formula C12H11ClN2O B1629451 2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine CAS No. 912569-64-3

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine

Cat. No. B1629451
M. Wt: 234.68 g/mol
InChI Key: IRGHRMVBHYHQTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors involved in the synthesis process .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and more. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .

Scientific Research Applications

Polarography of Degradation Products

One study identified 2-Hydroxy-3-phenyl-6-methylpyrazine as a product obtained by the acidic degradation of cephalexin in the presence of formaldehyde. This compound exhibits a well-defined reduction wave in 5M hydrochloric acid, suggesting its potential application in the determination of cephalexin concentrations in plasma (L. Núñez-Vergara, J. Squella, M. M. Silva, 1982).

Tubulin Polymerization Inhibition

Another research focused on the synthesis of indenopyrazoles from indanones and phenyl isothiocyanates, identifying compounds with promising antiproliferative activity towards human cancer cells. One of these compounds inhibited tubulin accumulation and microtubule formation in HeLa cells, indicating its potential as a tubulin polymerization inhibitor (Hidemitsu Minegishi et al., 2015).

Ortho-Ethynylation of Phenols

Research on the ethynylation of phenols with silylated chloroethyne in the presence of GaCl3 and lithium phenoxide showed that various substituted phenols could be ethynylated, giving ortho-ethynylated products. This reaction mechanism suggests applications in synthetic organic chemistry (Katsumi Kobayashi, M. Arisawa, M. Yamaguchi, 2002).

Antimicrobial Activities of Heterocyclic Substances

A study utilized 2-arylhdrazononitriles as key synthons for preparing various heterocyclic substances, demonstrating promising antimicrobial activities against Gram-negative and Gram-positive bacteria, and yeast. This research highlights the potential application of these compounds in developing new antimicrobial agents (H. Behbehani et al., 2011).

Corrosion Inhibition

Research on bipyrazolic compounds demonstrated their inhibitive action against steel corrosion in hydrochloric acid solutions. These compounds, acting as mixed-type inhibitors, indicate their potential application in protecting steel structures from corrosion (K. Tebbji et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods. Material Safety Data Sheets (MSDS) are a common source of this information .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound’s synthesis or use .

properties

IUPAC Name

2-[3-(chloromethyl)phenoxy]-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-7-14-8-12(15-9)16-11-4-2-3-10(5-11)6-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGHRMVBHYHQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640389
Record name 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Chloromethyl)phenoxy)-6-methylpyrazine

CAS RN

912569-64-3
Record name 2-[3-(Chloromethyl)phenoxy]-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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